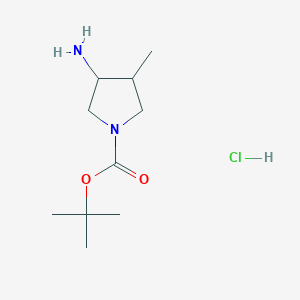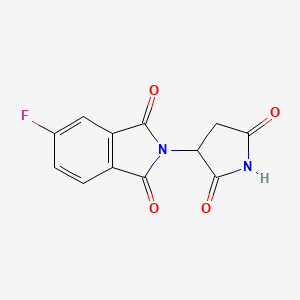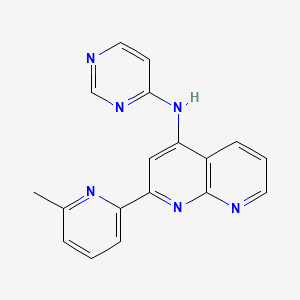
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of pyridinylpyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a naphthyridine ring. These structural features make it a valuable molecule in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TGF-beta receptor type-1, which plays a crucial role in various cellular processes . By binding to this receptor, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine include:
N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: This compound shares structural similarities and has been studied for its potential therapeutic applications.
Ergotamine: Although structurally different, it has similar biological activities and is used in the treatment of migraines.
Antrafenine: Another compound with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structural features and its ability to target particular molecular pathways, making it a valuable molecule for various scientific research applications.
Propriétés
Formule moléculaire |
C18H14N6 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
2-(6-methylpyridin-2-yl)-N-pyrimidin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N6/c1-12-4-2-6-14(22-12)16-10-15(23-17-7-9-19-11-21-17)13-5-3-8-20-18(13)24-16/h2-11H,1H3,(H,19,20,21,23,24) |
Clé InChI |
MKWWUOFKXISFLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


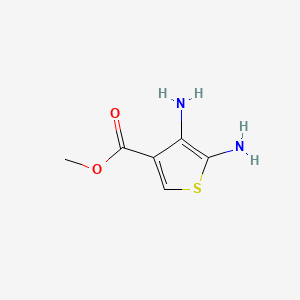
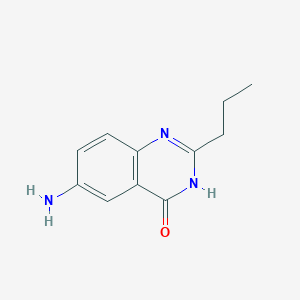
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)

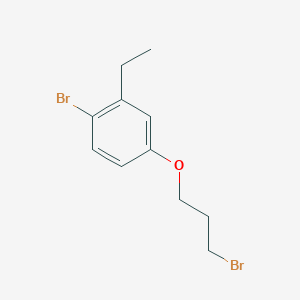
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
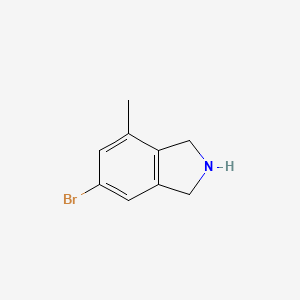
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
